N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-5-3-4-6-13(12)18-16-20-14(19-15(17)21-16)11-23-9-7-22(2)8-10-23/h3-6H,7-11H2,1-2H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYBNXMFOCWDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Nucleophilic Substitution on Preformed Triazine
This method constructs the triazine core early, followed by sequential introduction of the 2-methylphenylamine and 4-methylpiperazinylmethyl groups. The triazine scaffold is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes controlled substitution reactions.
Step 1: Triazine Core Functionalization
Cyanuric chloride reacts with 2-methylaniline in anhydrous tetrahydrofuran (THF) at −15°C, selectively substituting the 4-position chlorine. The remaining chlorines at positions 2 and 6 are then sequentially displaced by ammonia and 4-methylpiperazine-methylamine, respectively.
Modular Assembly via Suzuki-Miyaura Coupling
Recent patents describe a fragment coupling strategy using palladium-catalyzed cross-couplings. A boronic ester-functionalized triazine intermediate couples with preformed 2-methylphenyl and piperazinylmethyl fragments.
Key Intermediate Synthesis
2,4-Dichloro-6-(iodomethyl)-1,3,5-triazine reacts with bis(pinacolato)diboron under Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, dioxane, 80°C) to form the 6-borylated triazine. Subsequent Suzuki couplings with 2-methylphenylboronic acid and 4-methylpiperazinylmethylboronate ester install the substituents.
Advantages :
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Enables late-stage diversification of substituents
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Avoids competing nucleophilic substitutions
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Achieves higher regiocontrol (isolated yield: 74% for final step)
Mechanistic Insights and Byproduct Formation
Competing Pathways in Triazine Substitution
The electrophilic triazine core is susceptible to over-alkylation and ring-opening side reactions. Kinetic studies reveal that the 4-position chlorine reacts fastest due to reduced steric hindrance, while the 2-position exhibits higher electronic activation.
Common Byproducts :
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Di-substituted derivatives : Arise from incomplete substitution at positions 2 or 6
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Hydrolyzed triazinetriones : Formed via water-mediated ring oxidation (mitigated by molecular sieves)
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N-Methylpiperazine dimerization : Occurs when excess amine is used at elevated temperatures
Table 2: Byproduct Characterization
Optimization of Critical Steps
Protecting Group Strategies
The primary amine at position 4 requires protection during piperazinylmethyl installation to prevent cross-reactivity. tert-Butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are employed, with Boc demonstrating superior stability under Suzuki coupling conditions.
Deprotection Efficiency :
Solvent and Catalyst Screening
High-throughput experimentation identified optimal conditions for the final substitution step:
Solvent Effects :
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DMF: 62% conversion (baseline)
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NMP: 68% conversion, reduced dimerization
Catalyst Optimization :
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with gradient elution (ACN/H₂O + 0.1% TFA). The target compound elutes at 14.3 min, achieving ≥99% purity.
Key Spectral Data :
X-ray Crystallography
Single-crystal analysis confirms the triazine ring adopts a planar configuration with bond lengths of 1.33 Å (C-N), consistent with aromatic delocalization. The piperazinylmethyl group exhibits a chair conformation, minimizing steric clash with the ortho-methyl substituent.
Comparative Analysis of Synthetic Approaches
Table 3: Method Comparison
| Parameter | Sequential Substitution | Suzuki Coupling |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield | 41% | 35% |
| Purity | ≥98% | ≥99% |
| Scalability | 100 g batches | 50 g batches |
| Key Advantage | Simplicity | Regiocontrol |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. Research has shown that triazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a derivative with a similar structure has been tested against various cancer cell lines and demonstrated promising results in inhibiting tumor growth .
1.2 Neuropharmacology
The compound's structural features suggest potential interactions with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive disorders such as Alzheimer's disease. Compounds targeting this receptor have shown procognitive effects in preclinical models. A study highlighted that triazine derivatives can enhance cognitive function by modulating neurotransmitter systems .
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of piperazine moieties is crucial for enhancing the pharmacological profile of the compound. Various synthetic methodologies have been explored to optimize yield and purity .
2.2 Chemical Stability and Solubility
The compound exhibits moderate solubility in organic solvents, which is advantageous for formulation in drug delivery systems. Stability studies indicate that it remains stable under physiological conditions, making it a suitable candidate for further development in pharmaceutical applications .
Material Science Applications
3.1 Polymer Chemistry
There is growing interest in utilizing triazine derivatives as building blocks in polymer chemistry due to their unique electronic properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .
3.2 Photovoltaic Applications
Research has also explored the use of triazine compounds in organic photovoltaic devices. Their ability to act as electron acceptors can improve the efficiency of solar cells by facilitating charge separation and transport .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme inhibition: The compound may bind to the active site of enzymes, preventing their normal function.
Receptor modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Core
Piperazine vs. Piperidine/Morpholine Derivatives
- 6-[(4-Benzylpiperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine (): Structural Difference: The 4-benzylpiperazine group introduces increased lipophilicity compared to the 4-methylpiperazine in the target compound. Pharmacological Impact: Benzyl groups may enhance blood-brain barrier penetration, while chloro substituents can improve target binding in hydrophobic pockets .
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine ():
- Structural Difference: Morpholine replaces piperazine, introducing an oxygen atom instead of a secondary nitrogen. This reduces basicity and hydrogen-bonding capacity.
- Application: Morpholine-containing triazines are often used as light stabilizers or intermediates in agrochemicals due to their stability .
Aromatic vs. Aliphatic Substituents
Substituent Effects on Pharmacokinetics and Bioactivity
Methyl vs. Chloro/Methoxy Groups
- However, they may also elevate metabolic instability due to susceptibility to oxidative dechlorination .
- 6-[(4-Methoxyphenoxy)methyl]-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine (): Methoxy groups improve solubility but reduce membrane permeability. The dimethylphenyl group adds steric bulk, which may hinder binding in compact active sites .
Piperazine Modifications
- Almitrine Dimesylate ():
- Structural Difference: The piperazine is substituted with bis(4-fluorophenyl)methyl and diallylamine groups, creating a bulky, fluorinated structure.
- Application: This compound acts as a peripheral chemoreceptor agonist, highlighting the role of piperazine in modulating neurotransmitter systems .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. The 2,4-diamine substituents direct reactivity toward the remaining positions.
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Chlorine Displacement | Room temperature, polar aprotic solvent | Amines, alcohols, thiols | Substituted triazines (e.g., alkyl/aryl amino-triazines) | , |
| Aromatic Amination | 60–80°C, DMF, K₂CO₃ | Aniline derivatives | N-aryl derivatives (e.g., bis-arylamino triazines) |
Mechanistic Insight :
-
The triazine ring’s electron deficiency facilitates nucleophilic attack, particularly at the 6-position.
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Steric hindrance from the methylphenyl group may slow substitution at adjacent positions.
Piperazine Functionalization
The 4-methylpiperazine substituent participates in alkylation, acylation, and oxidation reactions due to its secondary amine groups.
Research Findings :
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Alkylation of the piperazine nitrogen improves lipophilicity, which is critical for blood-brain barrier penetration in drug candidates .
Hydrolysis and Degradation
The triazine core is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening or deamination.
Stability Notes :
-
Degradation under physiological pH (7.4) is minimal, suggesting suitability for pharmaceutical formulations .
Coordination Chemistry
The triazine nitrogen atoms and piperazine moiety can act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.
| Metal Ion | Conditions | Complex Type | Application | Source |
|---|---|---|---|---|
| Cu(II) | Methanol, RT | Octahedral | Antimicrobial agents | |
| Pt(II) | DMF, 80°C | Square planar | Anticancer drug candidates |
Key Study :
-
Cu(II) complexes of structurally similar triazines exhibit enhanced antibacterial activity compared to the free ligand .
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., kinases) involve covalent or non-covalent binding.
Mechanism :
Q & A
Q. How should researchers reconcile discrepancies in reported IC₅₀ values across studies?
- Answer :
- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and assay endpoints (e.g., MTT vs. ATP-based luminescence).
- Meta-Analysis : Use tools like RevMan to statistically aggregate data, adjusting for variables like cell line genetic drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
